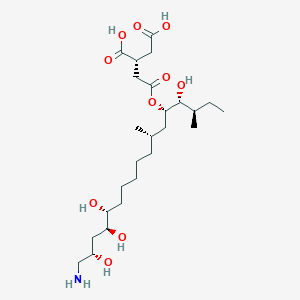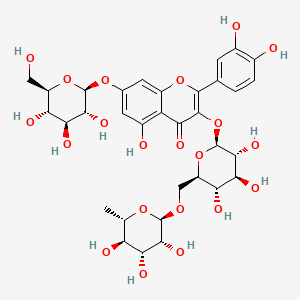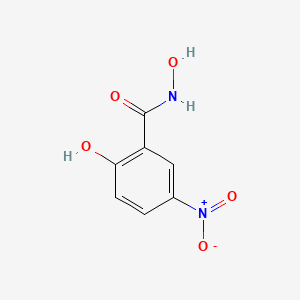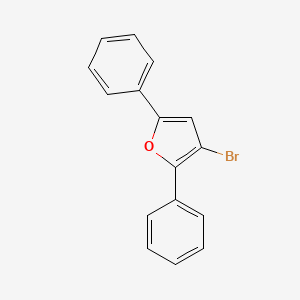
3-Bromo-2,5-diphenylfuran
Vue d'ensemble
Description
3-Bromo-2,5-diphenylfuran is a chemical compound with the molecular formula C16H13BrO and a molecular weight of 301.17800 . It is also known by the CAS Number 857790-93-3 .
Molecular Structure Analysis
The molecular structure of this compound has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis
The reaction of furans with trithiazyl trichloride is a new ring opening of furans and a new synthesis of isothiazoles . This compound and its derivatives react in an entirely analogous manner to give the corresponding isothiazoles .Applications De Recherche Scientifique
Synthesis of Isothiazoles
A study by Duan, Perrins, and Rees (1997) demonstrated that 3-bromo-2,5-diphenylfuran can undergo a ring opening with trithiazyl trichloride to form isothiazoles. This process represents a new synthesis pathway for isothiazoles and a novel ring opening method for furans (Duan, Perrins, & Rees, 1997).
Hydroformylation of Olefins
Mora et al. (2006) explored the use of a bidentate aminophosphole-olefin ligand for the rhodium-catalyzed hydroformylation of mono- and disubstituted olefins. Their research indicated that this compound played a role in the formation of efficient catalyst complexes for this process (Mora et al., 2006).
Reactivity with Singlet Oxygen
Takayama, Noguchi, and Nakano (1977) studied the reactivity of 2,5-diphenylfuran, a component structurally similar to this compound, with singlet oxygen and hydroxyl radical in aqueous systems. Their findings contribute to the understanding of how such compounds interact with reactive oxygen species (Takayama, Noguchi, & Nakano, 1977).
Structural Analysis
Levi and Doedens (1980) conducted a detailed structural analysis of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, providing valuable insights into the molecular conformation and properties of derivatives of this compound (Levi & Doedens, 1980).
Singlet Oxygen Detection
Porter and Ingraham (1974) utilized 2,5-diphenylfuran in a spectrophotometric assay to detect singlet oxygen, again highlighting the potential utility of similar compounds like this compound in analytical chemistry (Porter & Ingraham, 1974).
Ring-Opening Reactions
Gilchrist and Pearson (1976) investigated the ring-opening reactions of 2,5-diaryl-3-bromofurans, including this compound, with butyl-lithium. Their research provided insights into the mechanisms and potential applications of these reactions in organic synthesis (Gilchrist & Pearson, 1976).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2,5-diphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBRVLIZSPCIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473273 | |
| Record name | 3-bromo-2,5-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-09-8 | |
| Record name | 3-bromo-2,5-diphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


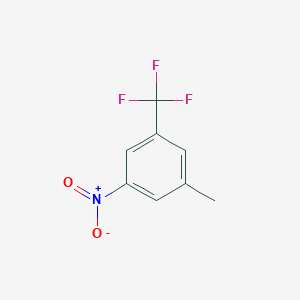
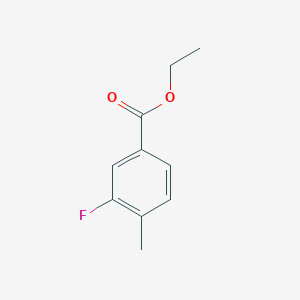

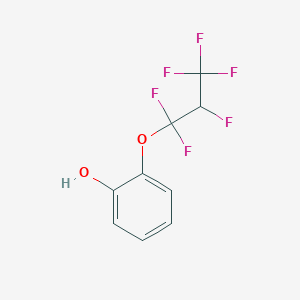

![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
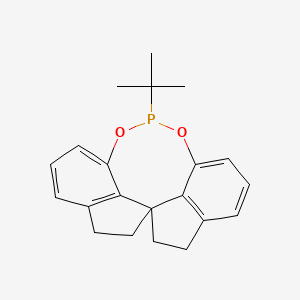

![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
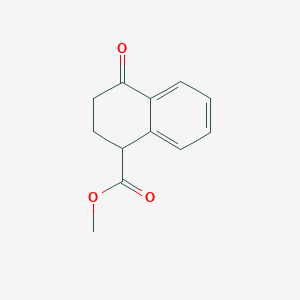
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
